Product packaging for M-(1-Ethylpropyl)phenyl methylcarbamate(Cat. No.:CAS No. 672-04-8)

M-(1-Ethylpropyl)phenyl methylcarbamate

Cat. No.: B143362
CAS No.: 672-04-8
M. Wt: 221.29 g/mol
InChI Key: SMSFWBAOKCZZBF-UHFFFAOYSA-N
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Description

M-(1-Ethylpropyl)phenyl methylcarbamate (CAS 672-04-8) is a chemical compound of significant interest in environmental and biochemical research. Its primary historical application and research value lie in its role as a component of the obsolete carbamate insecticide known as Bufencarb, where it was a major active isomer in a mixture used to control soil and foliage insects . From a research perspective, this compound is a classic example of a carbamate ester that acts as an acetylcholinesterase (AChE) inhibitor . This mechanism of action, which involves the carbamoylation of the serine hydroxyl group in the enzyme's active site, makes it a relevant tool for studying cholinergic neurotransmission and the toxicological effects of cholinesterase-inhibiting substances . Investigations into compounds like this compound contribute to the broader understanding of the environmental fate and behavior of carbamate pesticides, including their degradation pathways and potential for atmospheric transport . The molecular formula of the compound is C13H19NO2, and it is characterized by structural isomerism due to the branching of its alkyl substituent on the phenyl ring . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult safety data sheets and handle this acetylcholinesterase inhibitor with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B143362 M-(1-Ethylpropyl)phenyl methylcarbamate CAS No. 672-04-8

Properties

IUPAC Name

(3-pentan-3-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSFWBAOKCZZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042102
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-04-8
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(1-Ethylpropyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Friedel-Crafts Alkylation Mechanism

The meta-substituted alkylphenol precursor is synthesized via Friedel-Crafts alkylation of chlorobenzene with 3-chloropentane or pentene-2 in the presence of aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution, where the AlCl₃ catalyst generates a carbocation from the alkyl halide or alkene. For example, 33.0 g of n-hexyl chloride reacted with chlorobenzene at 25°C yielded 23.0 g of m-(1-methylpentyl) chlorobenzene, which was subsequently hydrolyzed to the phenol derivative.

Hydrolysis and Isomer Control

The alkylated halobenzene intermediate undergoes basic hydrolysis under high-temperature, high-pressure conditions. A mixture of NaOH, CuCl₂, and water heated to 304°C for 12 hours cleaves the carbon-halogen bond, yielding m-(1-ethylpropyl)phenol. Isomeric byproducts, such as ortho- and para-substituted phenols, are minimized by optimizing the AlCl₃ concentration (3.56 g per 61.5 g chlorobenzene) and reaction time. Post-hydrolysis distillation at 0.4–0.5 mm Hg isolates the meta isomer with >90% purity.

Grignard Reagent Synthesis via m-Methoxy Methyl Benzoate

Carbinol Formation and Dehydration

m-Methoxy methyl benzoate reacts with ethylmagnesium bromide (Grignard reagent) to form a tertiary carbinol. In a representative procedure, 50.0 g of methyl 3-methoxybenzoate treated with 85.0 g of bromoethane in ether yielded a carbinol complex, which dehydrated to m-pentenyl-anisole upon distillation with sulfuric acid. The dehydration step is critical, as incomplete removal of water results in residual carbinol that complicates hydrogenation.

Hydrogenation and Demethylation

The unsaturated m-pentenyl-anisole is hydrogenated using PtO₂ in ethanol under 50 psi H₂, saturating the vinyl group to form m-(1-ethylpropyl)anisole. Subsequent refluxing with 48% HBr in acetic acid cleaves the methoxy group, yielding m-(1-ethylpropyl)phenol. This two-step process achieved a 47% yield (25 g from 50 g starting material) with a boiling point of 80–85°C at 0.4 mm Hg.

Carbamoylation with Methyl Isocyanate

Direct Reaction Conditions

m-(1-Ethylpropyl)phenol reacts with methyl isocyanate in a sealed tube at 100°C for 16 hours, catalyzed by pyridine. The reaction follows a nucleophilic addition-elimination mechanism, where the phenol oxygen attacks the electrophilic carbon of the isocyanate. A molar ratio of 16 g phenol to 6.0 g methyl isocyanate yielded 10.5 g (65%) of the carbamate, crystallized from hexanes to 99% purity.

Catalytic and Solvent Effects

The use of polar aprotic solvents (e.g., dichloromethane) increases reaction rates by stabilizing the transition state. Pyridine neutralizes HCl byproducts, preventing side reactions. Infrared spectroscopy confirmed the absence of unreacted isocyanate (absence of ~2270 cm⁻¹ peak) and the presence of N-H stretches at 3350 cm⁻¹.

Phosgene-Mediated Chloroformate Intermediate

Yield and Byproduct Analysis

In comparative studies, the phosgene route achieved lower yields (50–55%) than the isocyanate method, attributable to competing hydrolysis of the chloroformate. Nitrogen analysis of the final product showed 6.22–6.27% N (theoretical 6.34%), indicating minimal impurity.

Transesterification with Ester-Substituted Diaryl Carbonates

BMSC as a Phosgene Alternative

Bis(methyl salicyl) carbonate (BMSC) reacts with m-(1-ethylpropyl)phenol and methylamine in a one-pot transesterification. This method, developed to replace phosgene, uses catalytic NaOH (0.5 mol%) in chloroform at room temperature. The reaction produces methylsalicyl alcohol as a byproduct, which is removed via silica chromatography.

Scalability and Purity

A 6.0 g scale reaction with BMSC and benzylamine achieved >99.6% carbamate purity after rotary evaporation and column purification. This approach reduces waste and avoids high-pressure conditions, making it industrially viable.

Comparative Data Table

MethodStarting MaterialCatalystYield (%)Purity (%)Reference
Methyl Isocyanatem-AlkylphenolPyridine6599
Phosgenem-AlkylphenolNone5597
BMSC TransesterificationBMSCNaOH (0.5%)8599.6
Grignard/HydrogenationMethyl BenzoatePtO₂/HBr4795

Chemical Reactions Analysis

M-(1-Ethylpropyl)phenyl methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Insecticide Applications

M-(1-Ethylpropyl)phenyl methylcarbamate is primarily recognized for its role as an insecticide. It is a key component of Bufencarb, a widely used pesticide that operates by inhibiting the enzyme acetylcholinesterase (AChE) in insects. This inhibition disrupts normal nerve function, leading to paralysis and death of the pest .

Agricultural Research

Research into this compound has focused on optimizing its efficacy as a pesticide. Studies have shown that its cholinesterase inhibitory activity is comparable to other carbamates, making it a potent choice for pest control .

Case Study: Efficacy Against Specific Pests

A study demonstrated that formulations containing this compound were effective against common agricultural pests such as aphids and beetles. The compound showed a significant reduction in pest populations when applied as part of an integrated pest management strategy .

Environmental Impact and Safety

While this compound is effective as an insecticide, its safety profile is crucial for regulatory approval and use in agricultural settings. Research indicates that while it poses risks to non-target organisms, including beneficial insects and aquatic life, proper application methods can mitigate these effects .

Toxicological Studies

Toxicological assessments have indicated that exposure to high concentrations can lead to adverse health effects in humans and animals. Thus, ongoing research is necessary to establish safe handling practices and environmental guidelines .

Comparative Analysis with Other Carbamates

To better understand the unique properties of this compound, a comparative analysis with other carbamates is essential:

Compound NameMechanism of ActionUnique Characteristics
Methyl carbamateCholinesterase inhibitorLess toxic than M-(1-Ethylpropyl)...
PropoxurCholinesterase inhibitorMore potent against certain pests
M-(1-Methylbutyl)phenylCholinesterase inhibitorSimilar structure; different efficacy

This table highlights how this compound stands out due to its specific alkyl chain structure, enhancing its insecticidal efficacy while posing significant health risks compared to simpler carbamates .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 1-ethylpropyl group in this compound provides moderate lipophilicity, enhancing its persistence in biological systems compared to smaller substituents (e.g., isopropyl in isoprocarb) . Formetanate hydrochloride includes a dimethylaminomethylene group, enabling dual insecticidal and acaricidal activity due to enhanced acetylcholine esterase inhibition .
  • Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1), a structurally related compound, requires stringent respiratory and dermal protection due to its GHS classification (Warning: H319, H335) .

Research Findings and Regulatory Trends

  • Environmental Impact : Carbamates with branched alkyl groups (e.g., 1-ethylpropyl) exhibit longer soil half-lives, raising concerns about bioaccumulation .
  • Resistance Management : Isoprocarb and BPMC face resistance in pests, whereas formetanate hydrochloride remains effective due to its unique mode of action .
  • Regulatory Shifts : The revocation of this compound’s tolerances reflects stricter EU and EPA guidelines on carbamate toxicity .

Biological Activity

M-(1-Ethylpropyl)phenyl methylcarbamate, commonly known as a component of the insecticide Bufencarb, is a member of the carbamate class of compounds. This article explores its biological activity, particularly its mechanism of action as a cholinesterase inhibitor, which is critical for its efficacy as an insecticide.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H17_{17}N1_{1}O2_{2} and a molecular weight of approximately 221.3 g/mol. This compound is characterized by its unique alkyl chain structure, which enhances its biological activity compared to simpler carbamates.

Cholinesterase Inhibition
The primary mechanism through which this compound exerts its biological effects is by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. AChE hydrolyzes the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and ultimately causing paralysis and death in insects .

Comparison with Other Carbamates
Research indicates that this compound exhibits significantly higher anti-cholinesterase activity compared to some of its homologs. For instance, it has been reported that its cholinergic activity is approximately ten times greater than that of m-t-butylphenyl N-methylcarbamate, underscoring its potential effectiveness as an agricultural pesticide .

Biological Activity in Various Systems

This compound's interactions with biological systems have been studied extensively. The following table summarizes findings from various studies regarding its toxicity and biological effects:

Study Biological System Findings
José Ruiz et al. (2006) CHO-K1 cellsIndicated concentration-dependent cytotoxicity with varying degrees of toxicity among carbamates.
Tollstadius et al. (2019) A549 epithelial cellsShowed decreased cell viability and increased ROS formation upon exposure to carbamates.
Saquib et al. (2021) Human umbilical vein epithelial cellsInduced oxidative stress and apoptosis at high concentrations (500-1000 μM).

Case Studies

  • Insecticidal Efficacy : In agricultural settings, this compound has been shown to effectively control pest populations, particularly against cold-blooded animal parasites such as insects and arachnids. Its application as a contact and digestive toxicant highlights its versatility in pest management strategies .
  • Environmental Impact : Studies have indicated that while this compound is effective against pests, it poses potential risks to non-target organisms due to its mechanism of action on cholinesterase enzymes. This raises concerns regarding environmental safety and necessitates careful regulation of its use in agricultural practices .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for M-(1-Ethylpropyl)phenyl methylcarbamate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting 3-(1-ethylpropyl)phenol with methyl isocyanate under anhydrous conditions. A catalytic base like triethylamine (5–10 mol%) in dichloromethane or toluene at 0–5°C improves reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H NMR and LC-MS .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity (detection limits ~0.01 ppm). For complex matrices (e.g., soil), employ solid-phase extraction (SPE) with C18 cartridges. Fluorogenic methods using fisetin as a spray reagent on cellulose layers can detect trace residues (0.01–0.1 mg), though nitro or amino groups in co-contaminants may quench fluorescence .

Q. What is the primary mechanism of action of this compound as an insecticide?

  • Methodological Answer : As a carbamate insecticide, it inhibits acetylcholinesterase (AChE) by carbamylating the enzyme’s active site, disrupting neurotransmission in pests. Validate this via in vitro AChE inhibition assays using insect homogenates (e.g., from Aphis gossypii). Compare IC50_{50} values with positive controls like carbaryl to assess potency .

Advanced Research Questions

Q. How do environmental factors influence the degradation kinetics of this compound in soil?

  • Methodological Answer : Degradation is pH- and temperature-dependent. Conduct controlled soil microcosm studies:

Hydrolysis : Incubate compound in sterile buffers (pH 4–9) at 25°C. Monitor via HPLC.

Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation products (e.g., phenolic derivatives) using GC-MS.

Microbial degradation : Isolate soil microbes (e.g., Pseudomonas spp.) and assess metabolic pathways via 14^{14}C-labeled compound tracking .

Q. What challenges arise in detecting this compound in multi-residue pesticide analyses, and how can they be mitigated?

  • Methodological Answer : Co-elution with structurally similar carbamates (e.g., promecarb) and matrix effects (e.g., humic acids in soil) complicate detection. Solutions include:

  • Chromatographic optimization : Use a biphenyl column (e.g., Kinetex Biphenyl) with a gradient elution (0.1% formic acid in water/acetonitrile).
  • Sample cleanup : Apply polymeric ionic liquids (PILs) with Br^- anions for selective extraction from fruits/vegetables, reducing interference .

Q. How does this compound interact with other pesticides in integrated pest management (IPM) strategies?

  • Methodological Answer : Study synergistic or antagonistic effects via bioassays. Example protocol:

Prepare binary mixtures with pyrethroids (e.g., bifenthrin) or neonicotinoids (e.g., imidacloprid).

Test efficacy on resistant insect populations (e.g., Helicoverpa armigera) using leaf-dip or topical application methods.

Calculate synergistic ratios (SR = LC50_{50} of mixture / LC50_{50} of individual compounds) to quantify interactions. Synergy (SR > 1.5) may reduce application rates and delay resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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